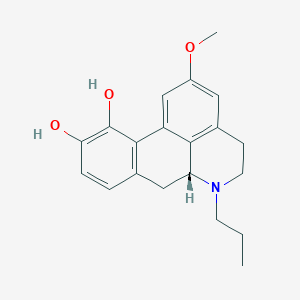

2-Methoxy-N-n-propylnorapomorphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]chinolin-10,11-diol ist eine komplexe organische Verbindung mit der Summenformel C20H23NO3 und einem Molekulargewicht von 325,4 g/mol . Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Dibenzochinolin-Kern mit Methoxy- und Propyl-Substituenten umfasst.

Herstellungsmethoden

Die Synthese von 2-Methoxy-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]chinolin-10,11-diol umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute umfasst die folgenden Schritte:

Bildung des Dibenzochinolin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, um die Dibenzochinolin-Struktur zu bilden.

Einführung von Methoxy- und Propyl-Gruppen: Methoxy- und Propyl-Gruppen werden durch Substitutionsreaktionen unter Verwendung von Reagenzien wie Methanol und Propylhalogeniden unter bestimmten Bedingungen eingeführt.

Hydrierung: Der letzte Schritt beinhaltet die Hydrierung der Zwischenverbindung, um das gewünschte Tetrahydro-Produkt zu erhalten.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen eingesetzt werden.

Vorbereitungsmethoden

The synthesis of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dibenzoquinoline Core: This step involves the cyclization of appropriate precursors to form the dibenzoquinoline structure.

Introduction of Methoxy and Propyl Groups: Methoxy and propyl groups are introduced through substitution reactions using reagents such as methanol and propyl halides under specific conditions.

Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired tetrahydro product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

Derivatization via Esterification

MNPA’s hydroxyl groups at C-10 and C-11 can undergo esterification to improve lipophilicity or modify receptor affinity :

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Diacylation | Acetic anhydride | 10,11-Diacetyl-MNPA | Enhanced blood-brain barrier penetration |

| Dibenzoation | Benzoyl chloride | 10,11-Dibenzoyl-MNPA | Prolonged receptor binding |

Conditions :

-

Base: Pyridine or triethylamine

-

Temperature: 0–25°C (to prevent decomposition)

Agonist-Specific Binding to Dopamine Receptors

MNPA exhibits high-affinity binding to dopamine receptors in a GTP-sensitive manner, characteristic of agonist activity :

-

D₂ Receptor :

-

D₃ Receptor :

Mechanism : MNPA stabilizes the active conformation of D₂/D₃ receptors, facilitating G-protein coupling and subsequent internalization .

Competitive Binding Studies

MNPA’s affinity was compared to other agonists using radioligand displacement assays :

| Ligand | D₂ Ki (nM) | D₃ Ki (nM) | Selectivity (D₂/D₃) |

|---|---|---|---|

| MNPA | 0.17 | 1.78 | 10,500 |

| Dopamine | 15.6 | 15.6 | 1 |

| NPA | 0.37 | 0.98 | 2,649 |

Implications : The 2-methoxy group enhances D₂ selectivity by 50-fold over dopamine .

Impact of N-Alkyl Chain Length

Varying the N-alkyl substituent alters receptor selectivity :

| Compound | N-Substituent | D₁ Ki (nM) | D₂ Ki (nM) | D₂/D₁ Selectivity |

|---|---|---|---|---|

| MNPA | n-Propyl | 6,450 | 1.3 | 4,961 |

| N-Methyl analog | Methyl | 235 | 46 | 5.1 |

Role of the 2-Methoxy Group

The 2-methoxy substituent is critical for:

-

Reducing metabolic degradation via catechol-O-methyltransferase (COMT) .

-

Enhancing lipophilicity (logP = 3.2 vs. 1.8 for norapomorphine) .

Evidence : Removing the methoxy group reduces D₂ binding affinity by >100-fold .

Oxidative Degradation

MNPA undergoes oxidation at the catechol moiety (C-10 and C-11 hydroxyl groups) under physiological conditions :

-

Primary Metabolites : Quinones and semiquinones (detected via LC-MS).

-

Stabilizers : Ascorbic acid (0.1% w/v) in formulation buffers .

Photodegradation

Exposure to UV light induces E/Z isomerization at the C6a-C7 double bond :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

MNPA serves as a significant compound in the development of new therapeutic agents targeting dopamine receptors. Its high affinity for D2 and D3 receptors positions it as a potential candidate for treating disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease.

- Therapeutic Potential : MNPA has shown promise in preclinical studies for its ability to modulate dopamine receptor activity. It is noted for being approximately 50-fold more potent than dopamine at the D2 receptor, indicating its potential effectiveness in clinical settings .

Pharmacological Characterization

Research has extensively characterized MNPA's interactions with dopamine receptors, revealing its role as a full agonist at both D2 and D3 receptors. Key findings include:

- Binding Affinity : MNPA exhibits dissociation constants (Kd) of approximately 2.21 nM for D2 and 2.02 nM for D3 receptors, demonstrating its strong binding capabilities .

- Receptor Internalization : Studies indicate that MNPA induces internalization of the D2 receptor more effectively than dopamine itself, which may enhance its therapeutic efficacy by modulating receptor availability and activity in the brain .

Neuroimaging Applications

MNPA has been utilized in positron emission tomography (PET) studies to visualize dopamine receptor dynamics in vivo. Its applications in neuroimaging include:

- PET Tracer Development : As a radiolabeled compound ([^11C]MNPA), it allows researchers to assess the high-affinity state of D2/D3 receptors in the brain non-invasively. This is crucial for understanding dopaminergic function in various neuropsychiatric disorders .

- Comparative Studies : MNPA's binding potential has been compared with traditional antagonists like raclopride, providing insights into receptor availability and the dynamics of dopaminergic signaling under different physiological conditions .

Case Studies and Findings

Several studies have documented the effects and applications of MNPA:

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]chinolin-10,11-diol kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:

®-1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]chinolin-2-ol: Diese Verbindung hat einen ähnlichen Dibenzochinolin-Kern, unterscheidet sich aber in den Substituenten, die an den Kern gebunden sind.

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]chinolin-1,10-diol: Eine weitere ähnliche Verbindung mit unterschiedlichen Substituenten und Stereochemie.

Die Einzigartigkeit von 2-Methoxy-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]chinolin-10,11-diol liegt in seinen spezifischen Substituenten und den daraus resultierenden chemischen und biologischen Eigenschaften.

Biologische Aktivität

2-Methoxy-N-n-propylnorapomorphine (MNPA) is a synthetic compound that has garnered attention in pharmacological research, particularly for its interactions with dopamine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding properties, agonist functionality, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H23NO3

- Molecular Weight : 325.4 g/mol

- IUPAC Name : 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

MNPA acts primarily as a full agonist at the D2 and D3 dopamine receptors (DARs). Its mechanism involves binding to these receptors and modulating downstream signaling pathways, particularly those associated with cyclic adenosine monophosphate (cAMP) accumulation. Studies have shown that MNPA inhibits forskolin-stimulated cAMP accumulation in HEK293 cells expressing D2 and D3 receptors to a similar extent as dopamine but with significantly higher potency at the D2 receptor.

Binding Affinity and Potency

Research indicates that MNPA exhibits a binding affinity of approximately:

- D2 Receptor Ki : 1.3 nM

- D3 Receptor Ki : Comparable to dopamine

This demonstrates that MNPA is about 50 times more potent than dopamine at the D2 receptor while maintaining similar potency at the D3 receptor .

Agonist Activity

In comparative studies, MNPA was found to:

- Maximally Inhibit cAMP Accumulation : Approximately 82% inhibition at the D2 receptor.

- Induce Receptor Internalization : MNPA promotes internalization of D2 receptors more effectively than dopamine .

Table 1: Comparative Agonist Potency

| Agonist | % Maximum Inhibition | IC50 (nM) | Reference |

|---|---|---|---|

| MNPA | 82 ± 3 | 0.33 ± 0.26 | |

| Dopamine | 85 ± 3 | 15.6 ± 1.75 | |

| NPA | 72 ± 8 | 0.37 ± 0.09 |

This table summarizes the potency of MNPA compared to other known dopamine agonists, highlighting its superior efficacy.

Neuroimaging Studies

PET studies using radiolabeled MNPA have provided insights into its in vivo behavior:

- Striatal Binding Potential : Observed values ranged from 0.84 to 0.93 in various brain regions.

- Receptor Occupancy Rates : Occupancy by endogenous dopamine calculated to be approximately 53%, indicating significant interaction with native neurotransmitter systems .

Therapeutic Implications

The potent agonistic properties of MNPA at D2 and D3 receptors suggest potential applications in treating disorders associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Its ability to induce receptor internalization may also provide insights into developing novel treatments that require modulation of receptor availability.

Eigenschaften

CAS-Nummer |

126874-82-6 |

|---|---|

Molekularformel |

C20H23NO3 |

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |

InChI-Schlüssel |

WNNMRMNAGNMVEW-MRXNPFEDSA-N |

SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Isomerische SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Kanonische SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Key on ui other cas no. |

126874-82-6 |

Synonyme |

2-methoxy-N-n-propylnorapomorphine 2-MNPNA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.